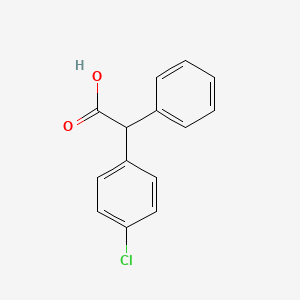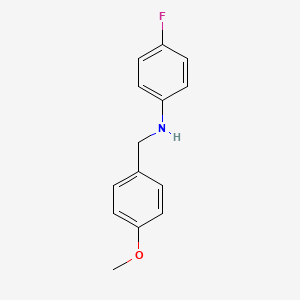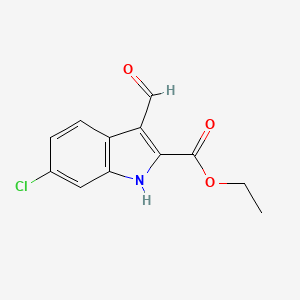
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of some 2-methoxyphenols derivatives involves the design, synthesis, and antioxidant activity evaluation of compounds containing the 2-methoxyphenol moiety core structure . Another study reported the synthesis of a new N-alkylation Schiff base from o-vanillin and pyridine-2,6-dicarboxamide by a solid-phase microwave green synthesis without catalyst and solvent .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic processes. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . Another study reported the conversion of 3-methylanisole to vanillyl alcohol via the intermediate product 4-methylguaiacol .Mecanismo De Acción
Target of Action
A structurally similar compound, n-3-methoxybenzyl-linoleamide, has been found to inhibit fatty acid amide hydrolase (faah) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The related compound n-3-methoxybenzyl-linoleamide has been shown to display significant time-dependent and dose-dependent faah inhibitory activity . This suggests that 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde may interact with its targets in a similar manner, potentially leading to an increase in endocannabinoid levels.
Biochemical Pathways
The inhibition of faah by n-3-methoxybenzyl-linoleamide would increase the levels of endocannabinoids . Endocannabinoids are involved in various physiological processes and their increased levels could affect multiple biochemical pathways.
Result of Action
The inhibition of faah by n-3-methoxybenzyl-linoleamide, a related compound, could potentially lead to an increase in endocannabinoid levels . This could result in various physiological effects, given the role of endocannabinoids in processes such as pain sensation, mood, and memory.
Safety and Hazards
Direcciones Futuras
The future directions for research on 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, research on the synthesis of vanillin from 3-methylanisole via a bi-enzymatic three-step cascade conversion has shown promising results . Another study discovered a series of novel IDO1 inhibitors, which could be beneficial for the development of drugs targeting IDO1 in numerous cancer diseases .
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-6-4-5-13(9-15)10-18-11-14(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHVNBQTVLWMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407363 | |
| Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
261637-72-3 | |
| Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



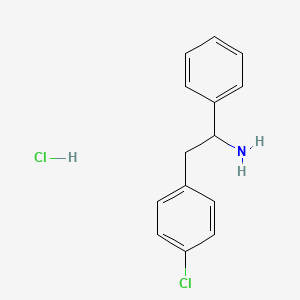
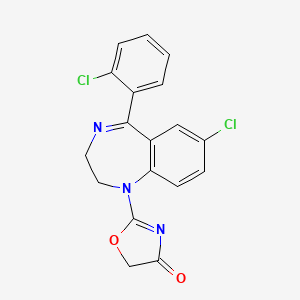
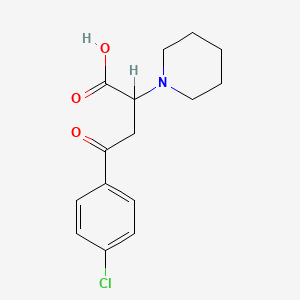
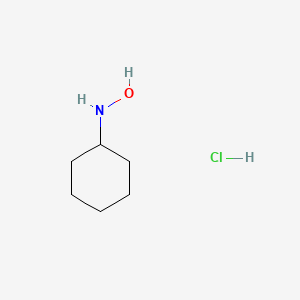
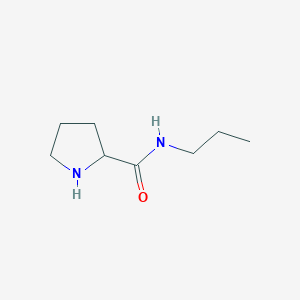

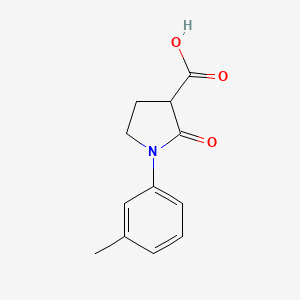
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid](/img/structure/B1352096.png)
